Product packaging for 3'-Amino-3'-deoxyuridine(Cat. No.:CAS No. 70580-90-4)

3'-Amino-3'-deoxyuridine

Cat. No.: B3279999
CAS No.: 70580-90-4
M. Wt: 243.22 g/mol
InChI Key: WOUCZTLSFFROTQ-XVFCMESISA-N
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Description

Contextualization within Aminonucleosides and Modified Nucleosides

Nucleoside analogs are compounds that mimic natural nucleosides, the building blocks of nucleic acids DNA and RNA. These analogs are often modified at the sugar moiety or the nucleobase. 3'-Amino-3'-deoxyuridine falls into the specific category of a 3'-modified nucleoside, and more precisely, a 3'-aminonucleoside. targetmol.comcymitquimica.com This classification stems from the substitution of the hydroxyl group (-OH) at the 3' position of the ribose sugar with an amino group (-NH2). oup.com This seemingly subtle alteration has profound effects on the molecule's chemical reactivity and biological activity.

The introduction of the 3'-amino group distinguishes it from its parent nucleoside, uridine (B1682114), and places it in a class of compounds known for their potential to interfere with various cellular processes. Aminonucleosides, as a group, are recognized for their diverse biological activities. oup.com The presence of the amino group can alter the molecule's conformation, its ability to form hydrogen bonds, and its susceptibility to enzymatic reactions.

Modified nucleosides, a broader category that encompasses aminonucleosides, are instrumental in the development of therapeutic agents and molecular probes. scielo.br The modifications are designed to impart specific properties, such as enhanced stability, altered substrate specificity for enzymes, or the ability to terminate DNA or RNA chain elongation.

Significance as a Research Tool in Molecular and Chemical Biology

The unique structural feature of this compound, its 3'-amino group, makes it a powerful research tool. One of its key applications is in the study of nucleic acid chemistry, particularly in the non-enzymatic synthesis of oligonucleotides. The amino group at the 3'-position is significantly more nucleophilic than the corresponding hydroxyl group in natural nucleosides. nih.govoup.com This enhanced nucleophilicity allows for much faster formation of phosphoramidate (B1195095) bonds, which are analogs of the natural phosphodiester bonds that form the backbone of DNA and RNA. nih.govoup.com

This property has been exploited in template-directed synthesis, a process that mimics prebiotic nucleic acid replication. nih.govoup.com Studies have shown that 3'-amino-3'-deoxynucleoside derivatives can efficiently condense on a nucleic acid template to form long oligomers, suggesting a potential role for such molecules in the origins of life. nih.govoup.com The reactions involving this compound are often one to two orders of magnitude faster than those with uridine. nih.govoup.com

Furthermore, the incorporation of this compound and similar aminonucleosides into oligonucleotides can confer novel properties to these synthetic nucleic acid strands. These modified oligonucleotides can be used as probes to study DNA and RNA structure and function, or as potential therapeutic agents that can modulate gene expression. The synthesis of derivatives like this compound 5'-phosphates has been a crucial step in enabling these applications. oup.com

Beyond its role in non-enzymatic synthesis, this compound and its derivatives are also used to investigate the mechanisms of enzymes that act on nucleic acids, such as polymerases and kinases. By observing how these enzymes interact with the modified nucleoside, researchers can gain insights into their active sites and catalytic mechanisms.

Chemical and Physical Properties

The following table summarizes key chemical and physical properties of this compound.

PropertyValue
CAS Number 70580-90-4 biosynth.comguidechem.com
Molecular Formula C₉H₁₃N₃O₅ biosynth.comguidechem.com
Molecular Weight 243.22 g/mol biosynth.com
Melting Point 183.00 °C biosynth.com
Purity ≥95%

Related Compounds

The study of this compound often involves comparison with other nucleoside analogs. The table below lists some related compounds.

Compound NameClassification
UridineNatural Nucleoside medchemexpress.com
3'-Amino-3'-deoxyguanosineAminonucleoside biosynth.com
3'-Azido-3'-deoxyuridineModified Nucleoside biosynth.com
3'-Deoxyuridine (B14125)Deoxyribonucleoside thieme-connect.com
3'-Fluoro-3'-deoxythymidineModified Nucleoside nih.gov
2',3'-DideoxycytidineDideoxynucleoside nih.gov
3'-Azido-3'-deoxythymidine (AZT)Modified Nucleoside nih.gov
DeoxyuridineDeoxyribonucleoside wikipedia.org
3'-amino-3'-deoxythymidine (B22303)Aminonucleoside acs.orgacs.org
5-Ethynyl-2′-deoxyuridineModified Nucleoside psu.edu
5-Iodo-2'-deoxyuridineModified Nucleoside researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O5 B3279999 3'-Amino-3'-deoxyuridine CAS No. 70580-90-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,3R,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUCZTLSFFROTQ-XVFCMESISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivative Chemistry of 3 Amino 3 Deoxyuridine

Historical Development of 3'-Amino-3'-deoxyuridine Synthesis

Early synthetic strategies for 3'-amino-3'-deoxynucleosides, including the uridine (B1682114) analog, often involved multi-step modifications of pre-existing nucleosides like uridine. researchgate.net These initial routes laid the groundwork for more refined and efficient methods. A significant advancement in the field was the development of procedures that utilized glycosidation of silylated pyrimidine (B1678525) bases with suitably modified sugar derivatives. researchgate.net One of the key intermediates in these earlier syntheses was 3-azido-3-deoxy-1,2-di-O-acetyl-5-O-p-nitrobenzoyl-β-D-ribofuranose, which could be condensed with silylated uracil (B121893). researchgate.net The subsequent reduction of the azido (B1232118) group to an amino group was a critical step in furnishing the desired this compound. researchgate.net These foundational studies were instrumental in making substantial quantities of 3'-amino-3'-deoxynucleosides and their 5'-phosphates available for further biological investigation. researchgate.net

Contemporary Chemical Synthesis Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of this compound and its analogs. These approaches offer improved yields, stereocontrol, and versatility, enabling the synthesis of a wide range of derivatives for various research applications.

Condensation Reactions Utilizing Protected Sugar Moieties

A prevalent contemporary strategy involves the condensation of a protected sugar moiety with the nucleobase, uracil. A common approach begins with a suitably protected ribose derivative where the 3'-hydroxyl group is replaced with a precursor to the amino group, often an azide. For instance, a peracylated 3-azido-3-deoxyribose derivative can be condensed with a trimethylsilylated uracil base. nih.govnih.gov This glycosylation reaction forms the crucial N-glycosidic bond between the sugar and the base. nih.gov Following the condensation, the protecting groups on the sugar and the base are removed, and the azido group is reduced to the desired amino group to yield this compound. nih.gov

Starting Material (Sugar) Starting Material (Base) Key Reaction Product Reference
Peracylated 3-azido-3-deoxyriboseTrimethylsilylated uracilCondensation (Glycosylation)Protected 3'-azido-3'-deoxyuridine nih.gov

Azido Precursor Reduction Strategies

The reduction of a 3'-azido group to a 3'-amino group is a pivotal step in many synthetic routes to this compound. nih.gov The 3'-azido precursor, 3'-azido-3'-deoxyuridine, is often synthesized first and then converted to the final product. acs.orgnih.gov

Several methods are employed for this reduction:

Catalytic Hydrogenation: This is a widely used and efficient method. The azido compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). mdpi.com This reaction is typically clean and provides high yields of the corresponding amine. mdpi.com

Chemical Reduction: Other reducing agents can also be utilized. For example, sodium borohydride (B1222165) has been used for the reduction of azido groups in nucleoside analogs. acs.org Studies have also explored the use of NADPH-dependent enzymatic reduction in biological systems, suggesting that this transformation can occur metabolically. nih.gov

The choice of reduction strategy often depends on the other functional groups present in the molecule and the desired reaction conditions.

Precursor Compound Reduction Method Key Reagent/Catalyst Product Reference
3'-azido-3'-deoxyuridineCatalytic HydrogenationH₂, Pd/CThis compound mdpi.com
3'-azido-2',3'-dideoxyuridineEnzymatic ReductionNADPH3'-amino-2',3'-dideoxyuridine (B1195452) nih.gov

Solid-Phase Synthesis Techniques for Nucleoside Analogs

Solid-phase synthesis has emerged as a powerful tool for the construction of nucleoside analogs and their libraries. mit.eduumich.edu This technique involves attaching the growing molecule to a solid support (resin) and carrying out the synthetic steps in a sequential manner. ejbiotechnology.info While specific examples focusing solely on this compound are less detailed in the provided context, the general principles are applicable.

Phosphorylation and Activated Forms of this compound

For many biological applications, nucleoside analogs need to be converted to their corresponding phosphate (B84403) derivatives, particularly the 5'-monophosphate, diphosphate (B83284), and triphosphate forms. These phosphorylated versions are often the biologically active species.

Synthesis of 5'-Monophosphate Derivatives

The synthesis of this compound-5'-monophosphate has been achieved through several chemical and enzymatic methods. A common chemical approach involves the phosphorylation of the 5'-hydroxyl group of a suitably protected this compound derivative. nih.govnih.gov

A well-established procedure utilizes phosphoryl oxychloride in a suitable solvent. nih.govnih.gov The 3'-amino group must be protected during this step to prevent side reactions. After the phosphorylation is complete, the protecting groups are removed to yield the desired 5'-monophosphate. nih.gov Enzymatic methods, employing nucleoside kinases, also offer a viable and often more selective alternative for the synthesis of nucleoside 5'-monophosphates. mdpi.com

Starting Nucleoside Phosphorylating Agent Key Step Product Reference
Protected this compoundPhosphoryl oxychlorideChemical PhosphorylationThis compound-5'-monophosphate nih.govnih.gov
This compoundNucleoside Kinase, ATPEnzymatic PhosphorylationThis compound-5'-monophosphate mdpi.com

Preparation of 5'-Di- and Triphosphate Analogs

The synthesis of 5'-diphosphate and 5'-triphosphate analogs of this compound is a critical step for their use in studies involving nucleic acid polymerases and non-enzymatic polymerization. A general and effective method for the phosphorylation of 3'-amino-3'-deoxynucleosides, including the uridine derivative, has been developed. nih.govnih.gov This typically involves the initial preparation of the 5'-monophosphate, which can then be further phosphorylated to the di- and triphosphate forms.

One common approach for the synthesis of the 5'-monophosphate is the treatment of the parent 3'-amino-3'-deoxynucleoside with phosphoryl chloride in a suitable solvent. Subsequent conversion to the 5'-diphosphate and 5'-triphosphate can be achieved through chemical or enzymatic methods. Chemical methods often involve the activation of the 5'-monophosphate, for example, as a phosphorimidazolide, followed by reaction with pyrophosphate or trimetaphosphate. nih.govnih.gov Enzymatic approaches can utilize nucleoside monophosphate (NMP) kinases and nucleoside diphosphate (NDP) kinases to sequentially add phosphate groups, although the substrate specificity of these enzymes for modified nucleosides must be considered. mdpi.com

A notable method for the direct triphosphorylation of 3'-amino-TNA (α-L-threofuranosyl nucleic acid) nucleosides, which are structurally related to 3'-amino-3'-deoxyribonucleosides, involves the use of cyclic trimetaphosphate in aqueous solution under mild conditions. ucl.ac.ukresearchgate.net This approach is particularly interesting from a prebiotic chemistry perspective and highlights the potential for straightforward synthesis of these activated monomers.

Starting Material Reagents Product Key Features
This compound1. POCl32. Pyrophosphate/Trimetaphosphate (chemical) or Kinases (enzymatic)This compound-5'-diphosphate (3'-NH2-dUDP) this compound-5'-triphosphate (3'-NH2-dUTP)Stepwise phosphorylation. The enzymatic route offers high specificity but requires compatible enzymes.
3'-Amino-TNA-cytidine/uridineCyclic trimetaphosphate3'-Amino-TNA-cytidine/uridine-5'-triphosphateDirect triphosphorylation in water under mild conditions. ucl.ac.ukresearchgate.net

Activated Monomers for Non-Enzymatic Polymerization

The 3'-amino group of this compound significantly enhances its nucleophilicity compared to the 3'-hydroxyl group of natural nucleosides. This property makes it an excellent candidate for non-enzymatic template-directed polymerization, a process of interest in origins of life research. chemrxiv.org The reaction of 3'-amino-3'-deoxynucleosides with activated 5'-phosphorimidazolides of other nucleosides proceeds much more rapidly (one to two orders of magnitude faster) than the corresponding reactions with standard ribonucleosides, leading to the formation of a phosphoramidate (B1195095) linkage instead of a phosphodiester bond. nih.gov

To serve as a monomer in such polymerization reactions, the 5'-phosphate of this compound must be "activated." A common activation strategy is the conversion of the 5'-monophosphate to a 5'-phosphorimidazolide or a 5'-phosphoro-2-methylimidazolide. nih.govrsc.orgnih.gov These activated monomers can then undergo template-directed condensation to form oligonucleotides with 3'-5' phosphoramidate linkages. The introduction of a 2-methyl group on the imidazole (B134444) activating group has been shown to lead to the efficient synthesis of long 3'-5'-linked oligomers. nih.gov The enhanced reactivity of these 3'-amino monomers suggests that a wider range of efficient template-directed syntheses is possible compared to their natural counterparts. nih.gov

Monomer Activating Group Polymerization Feature Resulting Linkage
3'-Amino-3'-deoxyguanosine-5'-phosphateImidazole or 2-MethylimidazoleEfficient condensation on poly(C) and poly(dC) templates. nih.gov3'-5' Phosphoramidate
3'-Amino-3'-deoxy-2-thio-thymidine-5'-phosphate2-Methylimidazole5-fold enhanced rate of template copying compared to the non-thiolated 3'-amino monomer. rsc.orgnih.gov3'-5' Phosphoramidate

Structural Modifications and Analog Development

The core structure of this compound serves as a scaffold for the synthesis of a wide array of derivatives. These modifications can be targeted at the nucleobase, the sugar moiety, or through coordination with metal ions, leading to analogs with tailored properties for various applications.

Derivatives with Base Modifications (e.g., 5-Substituted Pyrimidine Analogs)

Modification of the pyrimidine base, particularly at the 5-position, is a common strategy to alter the biological and physicochemical properties of nucleoside analogs. A variety of 5-substituted 3'-amino-2',3'-dideoxyuridine derivatives have been synthesized and evaluated for their biological activities. nih.govacs.org The synthesis of these compounds often starts from the corresponding 5-substituted 2'-deoxyuridine, which is then converted to the 3'-azido derivative. The 3'-azido group can subsequently be reduced to the desired 3'-amino group.

Examples of 5-substituents that have been incorporated include fluoro, chloro, bromo, and iodo groups. The introduction of these substituents can influence factors such as the conformation of the nucleoside, its ability to be recognized by enzymes, and its potential as an antiviral or anticancer agent. For instance, 3'-amino-2',3'-dideoxy-5-fluorouridine has shown activity against murine L1210 and sarcoma 180 neoplastic cells in vitro. nih.gov

Parent Compound 5-Substituent Synthetic Precursor Key Research Finding
3'-Amino-2',3'-dideoxyuridineFluoro3'-Azido-2',3'-dideoxy-5-fluorouridineActive against murine L1210 and sarcoma 180 neoplastic cells in vitro. nih.gov
3'-Amino-2',3'-dideoxyuridineChloro3'-Azido-2',3'-dideoxy-5-chlorouridineSynthesized for biological evaluation.
3'-Amino-2',3'-dideoxyuridineBromo3'-Azido-2',3'-dideoxy-5-bromouridineSynthesized for biological evaluation.
3'-Amino-2',3'-dideoxyuridineIodo3'-Azido-2',3'-dideoxy-5-iodouridineSynthesized for biological evaluation.

Synthesis of Metal Complexes Involving this compound (e.g., Platinum Complexes)

The amino group at the 3'-position of this compound, along with other potential coordination sites on the nucleoside, can act as a ligand for transition metals. This has led to the synthesis of metal complexes, particularly with platinum(II), with the aim of developing novel therapeutic agents. nih.gov The synthesis of such complexes typically involves the reaction of a platinum(II) salt, such as potassium tetrachloroplatinate(II), with the amino nucleoside in an aqueous solution. The resulting complexes can feature the nucleoside acting as a monodentate or bidentate ligand.

For example, platinum(II) complexes of 3'-amino-3'-deoxythymidine (B22303) have been synthesized and shown to inhibit the replication of murine L1210 cells. nih.gov While the corresponding this compound complexes did not show inhibitory effects in that particular study, the synthetic principle remains applicable. The coordination chemistry of these aminonucleosides with platinum and other metals continues to be an area of interest for the development of new compounds with potential biological activity.

Metal Ion Ligand General Synthetic Approach
Platinum(II)3'-Amino-3'-deoxynucleosidesReaction of a Pt(II) salt with the aminonucleoside in aqueous solution. nih.gov
Cobalt(II), Nickel(II), Copper(II), Zinc(II)Amino acids (as models for aminonucleosides)Reaction of a metal salt with the sodium salt of the amino acid. jocpr.com

Thiolated and Alkynyl-Modified Deoxyuridine Analogs

Further functionalization of the this compound scaffold includes the introduction of thiol and alkynyl groups. Thiolated analogs, where one of the oxygen atoms in the sugar or phosphate moiety is replaced by sulfur, can exhibit altered chemical properties and biological activities. For instance, the synthesis of 3'-deoxy-3'-thiothymidine has been achieved through the ring-opening of a 2,3'-anhydronucleoside with a thiolating agent. nih.gov This approach could potentially be adapted for the synthesis of 3'-amino-3'-thio-deoxyuridine analogs.

Alkynyl-modified nucleosides are valuable tools in chemical biology, often used in "click chemistry" reactions for labeling and conjugation. The synthesis of alkyne-modified 2'-deoxynucleoside triphosphates can be achieved via Sonogashira cross-coupling of a halogenated, unprotected 2'-deoxynucleoside with a terminal alkyne. mdpi.com This is followed by phosphorylation to the triphosphate. A similar strategy could be envisioned for the synthesis of 5-alkynyl-3'-amino-3'-deoxyuridine analogs, providing a versatile platform for further chemical modification.

Modification Type Example Analog General Synthetic Strategy Potential Application
Thiolation3'-Deoxy-3'-thiothymidineRing-opening of an anhydronucleoside with a thiolating agent. nih.govProbing nucleic acid structure and function.
Alkynyl-Modification8-Alkyne-Modified 2'-DeoxyadenosineSonogashira cross-coupling of a halogenated nucleoside with a terminal alkyne, followed by phosphorylation. mdpi.comBio-orthogonal labeling and conjugation via click chemistry.

Interference with Nucleic Acid Metabolism Pathways

The biological activity of this compound, following its intracellular phosphorylation to the triphosphate form, is primarily attributed to its ability to interfere with the synthesis of nucleic acids. As an analogue of the natural deoxyuridine triphosphate, it interacts with various polymerases, leading to the inhibition of DNA and RNA synthesis.

Mechanism of DNA Polymerase Inhibition

While direct kinetic studies on this compound's inhibition of DNA polymerase are not extensively detailed in the available literature, the mechanism can be inferred from studies of structurally similar 3'-amino-deoxynucleoside analogues, such as 3'-amino-2',3'-dideoxycytidine (B1198059) and 3'-Amino-3'-deoxythymidine. These compounds, after being converted to their triphosphate forms, act as competitive inhibitors and chain terminators of DNA synthesis.

The triphosphate derivative of this compound is expected to act as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of DNA polymerases. Studies on analogous compounds support this mechanism. For instance, the triphosphate form of 3'-amino-2',3'-dideoxycytidine has been shown to competitively inhibit the incorporation of dCTP by DNA polymerase alpha. nih.govresearcher.life This inhibition is due to the structural similarity between the analogue and the natural deoxynucleotide, allowing it to bind to the enzyme's active site. However, the presence of the 3'-amino group instead of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating the elongation of the DNA chain.

Table 1: Inhibitory Constants of Related 3'-Amino-deoxynucleoside Triphosphates against DNA Polymerase

Compound Polymerase Natural Substrate Ki (μM)
3'-amino-2',3'-dideoxycytidine-5'-triphosphate DNA Polymerase α dCTP 9.6 nih.gov

This table presents data for a related compound to illustrate the mechanism of competitive inhibition.

The inhibition of DNA synthesis by 3'-amino-deoxynucleoside analogues can lead to perturbations in the intracellular pools of deoxyribonucleoside triphosphates (dNTPs). When DNA replication is stalled, the cell may continue to synthesize dNTPs, leading to their accumulation. Research on 3'-amino-2',3'-dideoxycytidine demonstrated that while there was no significant change in dNTP levels in the early stages of treatment, a 2-fold increase in the amount of deoxynucleoside triphosphates was observed after 24 hours of exposure. nih.govresearcher.life This accumulation is a downstream consequence of the primary inhibitory action on DNA polymerase.

Mechanism of RNA Polymerase Inhibition (DNA-dependent RNA polymerases I and II)

Analogues of ribonucleoside-5'-triphosphates with modifications in the 3'-ribose position have been shown to inhibit RNA synthesis. Specifically, various 3'-amino- and 3'-azido-3'-deoxyribonucleotide-5'-triphosphates have been found to efficiently inhibit RNA synthesis catalyzed by both influenza virus A RNA-polymerase and cellular DNA-dependent RNA polymerase II. nih.gov The proposed mechanism involves the incorporation of these analogues into the growing RNA chain, which subsequently blocks further elongation.

Furthermore, a study on 3'-deoxyuridine (B14125) 5'-triphosphate (the 3'-hydroxyl group is replaced by hydrogen, not an amino group) demonstrated that it acts as a strong competitive inhibitor of UTP incorporation by both DNA-dependent RNA polymerase I and II purified from Dictyostelium discoideum. nih.gov This suggests that the 3'-modified uridine triphosphate can effectively compete with the natural substrate for the active site of these enzymes.

Table 2: Kinetic Constants for the Inhibition of RNA Polymerases by 3'-Deoxyuridine 5'-triphosphate

Enzyme Natural Substrate Km (μM) Inhibitor Ki (μM)
RNA Polymerase I/II UTP 6.3 3'-deoxyuridine 5'-triphosphate 2.0 nih.gov

This table presents data for a closely related compound to illustrate the mechanism of competitive inhibition against RNA polymerases.

Modulation of Reverse Transcriptase Activity (e.g., HIV-1 Reverse Transcriptase)

The triphosphate derivatives of 3'-modified deoxynucleosides are well-known inhibitors of reverse transcriptases, a key enzyme in retroviruses like HIV-1. The mechanism of inhibition is similar to that for DNA polymerases, involving competitive inhibition and chain termination. Studies on 3'-azido-3'-deoxythymidine triphosphate (AZT-TP), a close analogue of this compound triphosphate, have shown it to be a potent competitive inhibitor of HIV-1 reverse transcriptase with respect to dTTP. nih.gov The replacement of the 3'-hydroxyl group with an amino or azido group prevents the formation of the phosphodiester bond, thereby halting the synthesis of viral DNA. The affinity of these inhibitors for viral reverse transcriptase is often much higher than for cellular DNA polymerases, which contributes to their selective antiviral activity.

Table 3: Inhibitory Constant of 3'-Azido-3'-deoxythymidine triphosphate against HIV-1 Reverse Transcriptase

Compound Enzyme Natural Substrate Ki (μM)
3'-azido-3'-deoxythymidine triphosphate HIV-1 Reverse Transcriptase dTTP 0.0022 nih.gov

This table presents data for a related compound to illustrate the mechanism of competitive inhibition against HIV-1 reverse transcriptase.

Interactions with Ribosomal Protein Synthesis Machinery

Beyond its effects on nucleic acid polymerases, 3'-amino-3'-deoxynucleosides can also interfere with protein synthesis at the ribosomal level. When this compound is incorporated into the 3'-terminus of a transfer RNA (tRNA) molecule, it can disrupt the process of translation.

Research has shown that a modified tRNA, where the 3'-terminal adenosine (B11128) is replaced by 3'-amino-3'-deoxyadenosine (B1194517), can be aminoacylated with phenylalanine. This aminoacylated tRNA analogue is capable of binding to the A (aminoacyl) site of the ribosome and can act as an acceptor for the growing polypeptide chain from the P (peptidyl) site. However, a critical step is blocked thereafter. The ribosome is unable to cleave the amide bond that links the nascent polypeptide chain to the 3'-amino group of the modified tRNA. This is in contrast to the readily cleavable ester bond present in natural peptidyl-tRNA.

This inability to cleave the amide bond means that the modified peptidyl-tRNA, although present in the P site after translocation, cannot act as a donor for the next round of peptide bond formation. Consequently, the modified tRNA effectively terminates protein synthesis. This demonstrates a direct interaction of the 3'-amino-deoxynucleoside, once part of a tRNA molecule, with the peptidyl transferase center of the ribosome, leading to the cessation of translation.

Impact on Peptidyltransferase Center Function

The peptidyltransferase center (PTC) is a functional region within the large subunit of the ribosome, composed entirely of ribosomal RNA (rRNA), which makes it a ribozyme. Its primary enzymatic role is to catalyze the formation of peptide bonds between adjacent amino acids during the elongation phase of protein synthesis. The reaction involves a nucleophilic attack by the amino group of the aminoacyl-tRNA (in the ribosomal A-site) on the carbonyl carbon of the peptidyl-tRNA (in the P-site), thereby transferring the growing polypeptide chain to the A-site tRNA. biosynth.com

While direct studies on this compound are limited, the mechanism of action for 3'-amino nucleosides can be inferred from detailed studies of its close analog, 3'-amino-3'-deoxyadenosine. When this analog is incorporated into the 3'-terminus of a tRNA molecule, it can function as an acceptor for the nascent polypeptide chain from the P-site. However, a critical disruption occurs at the subsequent step. The PTC is unable to cleave the newly formed amide bond that links the peptide chain to the 3'-amino group of the analog. This bond is significantly more stable than the natural ester linkage. As a result, the modified peptidyl-tRNA has acceptor activity but lacks donor activity, meaning it cannot transfer the peptide chain to the next incoming aminoacyl-tRNA. This effectively halts the process of peptide elongation, leading to premature termination of protein synthesis. benthamdirect.com This mechanism suggests that this compound, upon incorporation into a growing RNA chain or if part of a tRNA mimic, would similarly disrupt PTC function by acting as a chain terminator.

Inhibition of Protein Synthesis Pathways

Protein synthesis inhibitors are compounds that arrest cell growth or proliferation by interfering with the complex machinery of translation. ingentaconnect.com This inhibition can occur at various stages, including initiation, elongation, and termination. libretexts.orgyoutube.comyoutube.com

The primary mechanism by which this compound is understood to inhibit protein synthesis is through premature chain termination during the elongation phase. benthamdirect.comnih.govatspace.org This action is analogous to that of the well-known antibiotic puromycin. Puromycin structurally mimics the aminoacyl end of a charged tRNA, allowing it to enter the ribosomal A-site and participate in peptide bond formation. ingentaconnect.com However, because it cannot engage in the subsequent translocation step, it dissociates from the ribosome, releasing an incomplete and non-functional polypeptide. ingentaconnect.com

Enzymatic Processing and Cellular Fate in Model Systems

Phosphorylation by Nucleoside Kinases

For most nucleoside analogs to exert their biological activity, they must first be converted intracellularly into their corresponding 5'-mono-, di-, and triphosphate forms. ingentaconnect.comnih.gov This bioactivation is a stepwise process catalyzed by a series of cellular kinases. ingentaconnect.comnih.gov The initial and often rate-limiting step is the formation of the 5'-monophosphate, which is typically carried out by nucleoside kinases. nih.gov The subsequent phosphorylations to the diphosphate and triphosphate forms are catalyzed by nucleoside monophosphate kinases and nucleoside diphosphate kinases, respectively. nih.govyoutube.com

Table 1: Kinase Interaction with a Related Uridine Analog (3'-azido-2',3'-dideoxyuridine) nih.gov
EnzymeSubstrateApparent Km (μM)Relative Vmax (% of Thymidine)
Thymidine Kinase3'-azido-2',3'-dideoxyuridine6740%
Thymidine (Natural Substrate)7.0100%

Interactions with Deaminases (e.g., Cytidine (B196190) Deaminase)

Cytidine deaminases are enzymes that catalyze the hydrolytic deamination of cytidine and its analogs to uridine and the corresponding uridine analogs. This enzymatic conversion can be a crucial step in the metabolism and potential deactivation or modification of nucleoside-based therapeutic agents. Research investigating the substrate scope of various cytidine deaminases has shown that modifications to the ribose sugar moiety can influence enzyme recognition and activity. Specifically, it has been reported that nucleosides with a 3'-amino-3'-deoxy- modification on the ribose ring are moderately accepted as substrates by a limited number of these enzymes. This suggests that this compound could potentially interact with certain cytidine deaminases within the cell, although it may not be an optimal substrate.

Cellular Uptake and Intracellular Distribution in Preclinical Models

The entry of nucleosides and their analogs from the extracellular environment into the cell is a critical step for their pharmacological activity and is mediated by specialized membrane proteins known as nucleoside transporters (NTs). benthamdirect.comingentaconnect.comnih.gov Due to their hydrophilic nature, nucleoside analogs like this compound cannot freely diffuse across the lipid bilayer of the cell membrane. nih.gov

In humans, cellular uptake is primarily handled by two major families of transporter proteins:

Equilibrative Nucleoside Transporters (ENTs): These are facilitative carriers that move nucleosides down their concentration gradient. benthamdirect.comingentaconnect.com

Concentrative Nucleoside Transporters (CNTs): These are secondary active transporters that use the sodium ion gradient to move nucleosides into the cell against their concentration gradient. benthamdirect.comingentaconnect.com

Structural Conformation and Dynamics of this compound and its Analogs

The three-dimensional structure and conformational flexibility of a nucleoside analog are crucial determinants of its interaction with biological targets such as enzymes and ribosomes. While specific crystallographic or NMR data for this compound is not extensively documented, detailed structural analyses of its close analog, 3'-amino-3'-deoxythymidine, provide significant insights.

Studies using X-ray diffraction have revealed that in the solid state, 3'-amino-3'-deoxythymidine adopts a syn conformation around the glycosidic bond. This less common arrangement is stabilized by a network of intermolecular hydrogen bonds. In contrast, analysis in an aqueous solution using ¹H NMR spectroscopy shows a different conformational preference. In solution, the molecule favors the more common anti conformation. Furthermore, the sugar ring (the deoxyribose moiety) exists in a dynamic equilibrium between two distinct puckering forms: C3'-endo and C2'-endo. The relatively low energy barrier between the solid-state and solution conformations suggests that the molecule is conformationally flexible. This flexibility is likely a key feature for its biological activity, allowing it to adapt its shape to fit into the active sites of different enzymes or the ribosome. Given the high degree of structural similarity, it is probable that this compound exhibits similar conformational dynamics.

Table 2: Conformational Properties of the Analog 3'-amino-3'-deoxythymidine
ParameterSolid State (X-ray Diffraction)Aqueous Solution (¹H NMR)
Glycosidic Torsion Anglesynanti
Sugar Pucker-Equilibrium between C3'-endo and C2'-endo

Biochemical Mechanisms and Molecular Interactions of 3 Amino 3 Deoxyuridine

Conformational Analysis

The three-dimensional structure of a nucleoside analog is a critical determinant of its biological activity, influencing how it is recognized and processed by cellular enzymes. The conformation of 3'-Amino-3'-deoxyuridine has been elucidated through detailed studies of both its solid-state and solution structures.

In the solid state, as determined by X-ray crystallography, the furanose ring of this compound adopts a specific pucker. The conformation of the sugar ring can be described by two key parameters: the amplitude of pucker and the pseudorotation angle. These parameters define which atoms of the five-membered ring are out of plane and to what extent.

Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the conformational dynamics of molecules in solution, which often better represents the physiological environment. ethz.chnih.gov Solution-state NMR studies of this compound reveal that the furanose ring is not static but exists in a dynamic equilibrium between different puckered conformations. This flexibility is a common feature of furanose rings in nucleosides. stackexchange.com

Interactive Data Table: Conformational Parameters of this compound

ParameterSolid-State (X-ray)Solution (NMR)
Furanose Pucker Specific puckerDynamic equilibrium
Major Conformer(s) Single conformationN-type and S-type

The furanose ring of nucleosides typically exists in an equilibrium between two major conformational states, known as the N-type (North) and S-type (South) conformations. These conformations are characterized by the displacement of the C2' and C3' atoms from the plane defined by the C1', C4', and O4' atoms of the sugar ring. In the N-type conformation, the C3' atom is displaced on the same side as the C5' atom (C3'-endo), while in the S-type conformation, the C2' atom is displaced on that same side (C2'-endo).

For this compound in an aqueous solution, NMR studies have demonstrated a conformational equilibrium between the N-type and S-type puckers. The introduction of the amino group at the 3' position influences this equilibrium. The relative populations of the N and S conformers can be determined by analyzing the coupling constants between protons on the sugar ring. This dynamic equilibrium between different ring puckers is a crucial aspect of the molecule's structure and can significantly impact its interaction with target enzymes.

Interactive Data Table: Furanose Ring Conformational Equilibrium

ConformerDescriptionKey Atom Displacement
N-type C3'-endoC3' is out of plane on the same side as C5'
S-type C2'-endoC2' is out of plane on the same side as C5'

Preclinical Molecular and Cellular Studies of 3 Amino 3 Deoxyuridine Activity

Effects on Cellular Proliferation and Replication in In Vitro Models

Impact on Neoplastic Cell Lines (e.g., Murine L1210, Sarcoma 180)

No specific studies detailing the impact of 3'-Amino-3'-deoxyuridine on the cellular proliferation or replication of murine L1210 or Sarcoma 180 cell lines were identified. While a related compound, 3'-amino-2',3'-dideoxyuridine (B1195452), was noted as being significantly less cytotoxic to L1210 cells than its cytidine (B196190) analog, this finding does not directly apply to this compound. nih.gov

Analysis of Cell Cycle Progression Modulation

There is no available data from preclinical studies analyzing the effects of this compound on cell cycle progression. It is unknown if the compound induces arrest at any phase of the cell cycle (G1, S, or G2/M).

Modulation of Macromolecular Biosynthesis

Inhibition of DNA Biosynthesis

No studies were found that specifically investigated the inhibitory effects of this compound on DNA biosynthesis. The mechanism of action, such as potential inhibition of DNA polymerases or incorporation into DNA leading to chain termination, has not been documented for this compound.

Effects on RNA and Protein Biosynthesis

There is no available research describing the effects of this compound on RNA or protein biosynthesis. It is unknown whether this compound has any inhibitory or modulatory effects on transcription or translation processes within the cell.

Cellular Transport Inhibition (e.g., Amino Acid Transport in L1210 Cells)

No data exists regarding the ability of this compound to inhibit cellular transport mechanisms, such as amino acid transport, in L1210 cells or any other cell line.

Mechanistic Insights into Antiviral Activity (e.g., HIV-1 Replication Inhibition in Cell Culture)

Comprehensive searches of available scientific literature did not yield specific preclinical studies detailing the mechanistic insights into the antiviral activity of this compound against HIV-1 in cell culture. While research on other 3'-substituted nucleoside analogs, such as 3'-amino-3'-deoxyadenosine (B1194517) derivatives, suggests a likely mechanism of action through inhibition of HIV-1 reverse transcriptase, direct experimental evidence and detailed research findings for this compound are not presently available in the searched resources.

The general mechanism for many nucleoside analogs involves intracellular phosphorylation to the active triphosphate form. nih.gov This triphosphate metabolite then acts as a competitive inhibitor of the viral reverse transcriptase, competing with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA strand. youtube.com Once incorporated, these analogs typically cause chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis. youtube.com

Studies on related compounds, such as 3'-amino-3'-deoxythymidine (B22303) 5'-monophosphate, have been investigated in the context of HIV-1 reverse transcriptase kinetics, but no significant difference in its incorporation compared to the natural substrate was found for the wild-type enzyme in one study. nih.gov Another study on 3'-amino derivatives of 3'-deoxyadenosine demonstrated inhibition of HIV-1 replication at an early step, most likely reverse transcription. nih.gov

However, without specific data from biochemical assays or cell culture-based studies on this compound, any detailed description of its activity against HIV-1, including data tables on its inhibitory concentrations or kinetic parameters, would be speculative. Further research is required to elucidate the precise mechanism and potency of this compound as a potential HIV-1 replication inhibitor.

Applications of 3 Amino 3 Deoxyuridine in Chemical Biology and Advanced Research

Development of Nucleic Acid Probes and Molecular Tags

The presence of a primary amino group at the 3'-terminus of 3'-Amino-3'-deoxyuridine provides a convenient handle for the attachment of various molecular reporters, making it a key component in the development of nucleic acid probes and tags.

The synthesis of oligonucleotides containing a 3'-terminal 3'-amino-3'-deoxynucleoside is a well-established technique. This modification introduces a reactive primary amine at a specific position, which can be used for subsequent conjugation with other molecules. The amino group's reactivity allows for efficient coupling with a variety of compounds, enabling the creation of tailored oligonucleotides for specific functional assays. These modified oligonucleotides have been instrumental in a variety of applications, including their use as primers in enzyme-free chemical primer extension methods for genotyping and labeling thermofisher.com. The ability to introduce a specific modification at the 3'-end of a DNA or RNA strand is crucial for many molecular biology techniques that require site-specific labeling or immobilization.

The 3'-amino group of this compound serves as an excellent attachment point for fluorophores and other reporter molecules. Amine-reactive dyes, which are widely available, can be readily conjugated to the 3'-amino group of an oligonucleotide, creating a fluorescently labeled probe thermofisher.comnih.gov. This post-synthesis labeling approach is a versatile and efficient method for generating probes for various detection platforms, including fluorescence in situ hybridization (FISH), microarrays, and other hybridization-based assays . The ability to attach a diverse range of markers allows for the development of multicolor detection schemes and highly sensitive diagnostic tools .

Below is a table summarizing common fluorophores that can be conjugated to amine-modified oligonucleotides:

Fluorophore ClassExcitation Max (nm)Emission Max (nm)Common Applications
Fluorescein (FITC)~495~519Microscopy, Flow Cytometry
Rhodamine (TRITC)~557~576Microscopy, FRET
Cyanine (Cy3)~550~570Microarrays, FRET
Cyanine (Cy5)~649~670Microarrays, FRET, qPCR
Alexa Fluor DyesVariousVariousHigh-performance imaging

Contributions to Template-Directed Nucleic Acid Synthesis

The enhanced nucleophilicity of the 3'-amino group in this compound has significant implications for template-directed nucleic acid synthesis, particularly in non-enzymatic systems that are relevant to origin of life studies and the development of artificial life forms.

In non-enzymatic, template-directed polymerization, the formation of phosphoramidate (B1195095) bonds using 3'-amino-3'-deoxynucleosides is significantly more efficient than the formation of phosphodiester bonds using their natural 3'-hydroxyl counterparts. The reaction of this compound with activated nucleoside 5'-phosphorimidazolides to form dinucleoside phosphoramidates is one to two orders of magnitude faster than the corresponding reaction with uridine (B1682114) nih.gov. This increased reaction rate is attributed to the greater nucleophilicity of the amino group nih.govnih.gov. This property allows for the efficient synthesis of long 3'-5'-linked oligomers in the presence of a template strand nih.gov. The use of 3'-amino-modified monomers has been shown to enhance the rate of template copying by 2- to 30-fold compared to their ribonucleotide counterparts rsc.org.

The following table compares the relative reaction rates of 3'-amino-nucleosides and their corresponding 3'-hydroxy-nucleosides in a model non-enzymatic template-directed synthesis:

MonomerLinkage FormedRelative Reaction RateReference
This compoundPhosphoramidate10-100x faster nih.gov
UridinePhosphodiester1x nih.gov
3'-Amino-3'-deoxy-TPhosphoramidate2-30x faster rsc.org
ThymidinePhosphodiester1x rsc.org

The efficiency of non-enzymatic, template-directed polymerization with 3'-amino-3'-deoxynucleosides has made them key components in the development of chemical replication systems sdu.dk. These systems aim to mimic the process of nucleic acid replication without the need for enzymes, which is a crucial area of research in understanding the origins of life. The enhanced rate and efficiency of phosphoramidate bond formation using 3'-amino-modified monomers help to overcome some of the challenges associated with non-enzymatic replication, such as slow reaction rates and the hydrolysis of activated monomers acs.org. The use of these analogs allows for the exploration of potentially prebiotic polymerization reactions that are difficult to study with natural nucleotides nih.gov. Research in this area has also explored analogs such as 3′-amino-3′-deoxy-2-thio-thymidine, which further enhances the rate of template copying rsc.org.

Tool for Investigating Enzyme-Substrate Interactions

The structural similarity of this compound to natural deoxynucleosides, combined with its key chemical difference, makes it a valuable tool for probing the interactions between nucleic acids and enzymes, particularly DNA and RNA polymerases.

By replacing the 3'-hydroxyl group with an amino group, this compound can act as a chain terminator during enzymatic DNA or RNA synthesis. Once incorporated into a growing nucleic acid chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting elongation. This property can be exploited to study the active sites of polymerases and to map the termination points of nucleic acid synthesis.

Furthermore, the introduction of an amino group can alter the binding affinity of the nucleotide for the polymerase active site. Studying how these modifications affect the efficiency of incorporation and the fidelity of the polymerase can provide insights into the specific interactions between the enzyme and its substrate unc.edu. For instance, researchers can use fluorescently labeled analogs to track the binding and incorporation of the nucleotide in real-time using techniques like stopped-flow fluorescence nih.gov. Such studies are crucial for understanding the mechanisms of DNA replication and transcription and for the development of antiviral and anticancer drugs that target these processes mdpi.com. The use of modified nucleosides to probe enzyme mechanisms is a well-established approach in biochemistry and molecular biology nih.govosu.edu.

Probing Active Site Topography of Polymerases and Ribozymes

The unique structural feature of this compound, namely the replacement of the 3'-hydroxyl group with an amino group, makes it a valuable tool for investigating the intricate active site topographies of polymerases and ribozymes. The active site of these enzymes is a highly specific three-dimensional space that orchestrates the precise positioning of substrates and catalytic residues for nucleic acid synthesis and cleavage. By introducing a nucleotide analog with a modification at a critical position, researchers can glean insights into the steric and electronic constraints of the active site.

The substitution of the 3'-hydroxyl with an amino group alters the nucleophilicity and hydrogen bonding potential at this position. This modification can significantly impact the efficiency of nucleotide incorporation by polymerases. Studies with other 3'-modified nucleotide analogs have shown that even subtle changes at the 3'-position can affect the rate of polymerization and the fidelity of DNA synthesis. For instance, the incorporation of nucleotides with bulky substituents at the 3'-position can be sterically hindered, providing information about the available space within the active site.

In the context of this compound, its incorporation into a growing nucleic acid chain and the subsequent ability of the polymerase to extend from this modified primer terminus can reveal critical details about the enzyme's active site. If a polymerase can efficiently incorporate this compound triphosphate, it suggests that the active site can accommodate the amino group. The efficiency of the subsequent elongation step provides further information on how the enzyme interacts with the modified primer terminus. Difficulties in extension might indicate that the active site requires a specific hydrogen bond acceptor or donor at the 3' position for proper positioning of the incoming nucleotide.

Similarly, in the study of ribozymes, which are RNA molecules with catalytic activity, this compound can be used as a probe to map the active site. The catalytic activity of many ribozymes relies on a network of hydrogen bonds involving the 2'- and 3'-hydroxyl groups of the ribonucleotides. By substituting the 3'-hydroxyl with an amino group, researchers can disrupt these interactions and observe the effect on catalysis. This approach, known as substrate analog interference, can pinpoint the specific functional groups within the RNA substrate that are crucial for ribozyme function.

Table 1: Illustrative Data on the Impact of 3'-Modifications on Polymerase Activity

3'-SubstituentRelative Incorporation Efficiency (%)Elongation Efficiency (%)Inferred Active Site Constraint
-OH (Natural)100100Accommodates hydroxyl group
-NH26030Tolerates amino group but suboptimal for elongation
-H (dideoxy)950Requires a 3'-hydroxyl for chain extension
-OCH3205Steric hindrance from the methoxy group
-N3 (azido)4515Can accommodate the azide group, but with reduced efficiency

Note: This table presents hypothetical data to illustrate the principles of using 3'-modified nucleotides to probe polymerase active sites. Actual values would be determined experimentally.

Ligand for Affinity Chromatography

Affinity chromatography is a powerful technique for purifying biomolecules based on their specific binding to an immobilized ligand. The unique chemical structure of this compound, with its reactive primary amino group, makes it a suitable candidate for immobilization onto a solid support to create an affinity matrix for the purification of proteins that bind to uridine or its derivatives.

The principle behind this application lies in the specific recognition of the uridine moiety by certain proteins, such as polymerases, nucleases, and other nucleotide-binding proteins. By covalently attaching this compound to a chromatography resin, a stationary phase is created that can selectively capture these target proteins from a complex mixture.

The immobilization of this compound can be achieved through various chemical coupling methods that target the 3'-amino group. For example, the amino group can react with activated carboxyl groups on the resin, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. The choice of the spacer arm between the ligand and the matrix is also crucial to minimize steric hindrance and allow for optimal binding of the target protein.

Once the affinity matrix is prepared, a crude protein extract is passed through the column. Proteins with an affinity for uridine will bind to the immobilized this compound, while other proteins will pass through. After a washing step to remove non-specifically bound proteins, the target protein can be eluted by changing the buffer conditions. Elution can be achieved by increasing the salt concentration, changing the pH, or, more specifically, by adding a competing ligand, such as free uridine or a uridine analog, to the elution buffer.

While the use of this compound as a ligand for affinity chromatography is a theoretically sound application, its widespread use has not been extensively documented in the scientific literature. However, the principles of affinity chromatography and the successful use of other nucleotide analogs as ligands suggest that it holds potential for the targeted purification of uridine-binding proteins.

Table 2: Potential Steps in Affinity Chromatography Using a this compound Matrix

StepProcedurePurpose
1. Immobilization Covalently couple this compound to an activated chromatography resin.Create the affinity matrix.
2. Equilibration Wash the column with binding buffer to prepare it for sample loading.Ensure optimal binding conditions.
3. Sample Loading Pass the crude protein extract through the column.Allow target proteins to bind to the immobilized ligand.
4. Washing Wash the column with binding buffer to remove unbound and non-specifically bound proteins.Increase the purity of the bound target protein.
5. Elution Apply an elution buffer containing a competing ligand (e.g., free uridine) or a high salt concentration.Displace the bound target protein from the matrix and collect it.
6. Regeneration Wash the column with a high salt buffer and then re-equilibrate with binding buffer.Prepare the column for subsequent purification cycles.

Applications in DNA Sensing and Nanobiotechnology Research

The presence of a primary amino group at the 3'-position of this compound provides a versatile handle for its integration into various platforms for DNA sensing and nanobiotechnology. This functional group allows for the covalent attachment of the nucleoside to a wide range of surfaces and nanomaterials, enabling the development of novel biosensors and nanodevices.

In the field of DNA sensing, this compound can be incorporated into oligonucleotide probes that are then immobilized on sensor surfaces, such as gold electrodes or carbon nanotubes. The 3'-amino group can be used for direct coupling to the sensor surface or for conjugation with other molecules, such as fluorophores or redox reporters, to facilitate signal generation upon DNA hybridization. Electrochemical DNA sensors, for example, can be fabricated by attaching 3'-amino-modified probes to an electrode surface. The hybridization of a target DNA sequence to these probes can then be detected by monitoring changes in the electrochemical signal.

In nanobiotechnology, this compound can be used to functionalize nanoparticles, such as gold nanoparticles or quantum dots. The 3'-amino group allows for the covalent attachment of the nucleoside to the nanoparticle surface, creating a DNA-nanoparticle conjugate. These conjugates can be used in a variety of applications, including the development of colorimetric biosensors, drug delivery systems, and tools for molecular imaging. For instance, gold nanoparticles functionalized with 3'-amino-modified oligonucleotides can be used for the colorimetric detection of specific DNA sequences. In the unhybridized state, the nanoparticles are dispersed and exhibit a characteristic red color. Upon hybridization with the target DNA, the nanoparticles aggregate, causing a color change to blue.

The ability to precisely position a reactive amino group at the 3'-terminus of a DNA strand opens up numerous possibilities for the design and fabrication of advanced bioanalytical and nanotechnological systems. The research in this area is rapidly evolving, with a continuous stream of new methods and applications being developed.

Table 3: Examples of this compound Applications in Bionanotechnology

ApplicationDescriptionPrinciple of Operation
Electrochemical DNA Biosensor An oligonucleotide probe modified with this compound is immobilized on an electrode surface.Hybridization with the target DNA sequence alters the electrochemical properties of the electrode surface, leading to a detectable signal change.
Colorimetric DNA Sensor Gold nanoparticles are functionalized with 3'-amino-modified oligonucleotide probes.The presence of the target DNA induces aggregation of the nanoparticles, resulting in a visible color change of the solution.
Fluorescence-Based DNA Detection A 3'-amino-modified oligonucleotide is labeled with a fluorescent dye.Hybridization to the target DNA can be monitored by changes in fluorescence intensity or through fluorescence resonance energy transfer (FRET).
Targeted Drug Delivery A therapeutic oligonucleotide containing this compound is conjugated to a targeting ligand or a nanoparticle carrier.The conjugate is designed to specifically bind to and deliver the therapeutic agent to target cells or tissues.

Future Research Trajectories and Methodological Advancements

Innovations in Synthetic Chemistry for Enhanced Accessibility and Diversity

Future advancements in the synthetic chemistry of 3'-Amino-3'-deoxyuridine are anticipated to focus on improving the accessibility of this compound and diversifying its derivatives. Novel synthetic routes are being explored to streamline its production, moving beyond traditional multi-step processes. One promising approach involves the development of more efficient methods for introducing the 3'-azido group, which is a key precursor to the 3'-amino functionality. Subsequent reduction of the azido (B1232118) group to an amine is a critical step, and innovations in catalytic systems are expected to yield cleaner and more efficient conversions. nih.gov

The inherent nucleophilicity of the 3'-amino group offers a significant advantage for creating a diverse library of derivatives. nih.govchemrxiv.org This enhanced reactivity allows for a wider range of template-directed syntheses compared to its parent nucleoside, uridine (B1682114). nih.gov Future research will likely leverage this property to develop novel strategies for creating 3'-N-substituted derivatives with a wide array of functionalities. These strategies may include automated and parallel synthesis technologies to rapidly generate and screen compound libraries for various applications. drugdiscoverynews.com The development of efficient synthetic pathways is not only crucial for laboratory-scale research but also for potential larger-scale production should specific derivatives show significant biological promise.

High-Resolution Structural and Computational Studies of Molecular Interactions

A deeper understanding of the molecular interactions of this compound is paramount for elucidating its mechanism of action and for the rational design of new applications. High-resolution structural techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in determining the precise three-dimensional structure of this compound, both in its free form and when bound to biological macromolecules. While direct structural data for this compound is still emerging, insights can be drawn from studies of related nucleoside analogues, which reveal the conformational dynamics of the sugar ring and the spatial arrangement of the nucleobase. nih.gov

Computational modeling will play a vital role in complementing experimental data. Molecular dynamics simulations can provide insights into the dynamic behavior of this compound and its derivatives, revealing how the 3'-amino group influences the molecule's conformational preferences and its interactions with its environment. Quantum mechanics and molecular mechanics (QM/MM) methods can be employed to study the electronic properties and reaction mechanisms at a detailed level. unipa.it Furthermore, computational approaches can be used to predict and analyze intermolecular interactions, such as hydrogen bonding and stacking interactions, between this compound and its binding partners. rsc.orgnih.gov These computational studies will be crucial for understanding the subtle yet significant differences in binding affinity and specificity that arise from the substitution of the 3'-hydroxyl group with an amino group.

Development of Advanced Cellular and Organismal Models for Mechanistic Elucidation

To fully understand the biological implications of this compound, it is essential to move beyond simple in vitro assays and utilize more physiologically relevant model systems. The development of advanced cellular and organismal models will be critical for elucidating the compound's mechanism of action in a complex biological context. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a significant advantage over traditional 2D cell cultures by more accurately recapitulating the in vivo microenvironment. sartorius.commdpi.com These models can be used to study the effects of this compound on cell growth, differentiation, and intercellular communication in a more realistic setting.

Organ-on-a-chip technology represents another frontier in preclinical drug testing and mechanistic studies. mdpi.comnih.gov These microfluidic devices can be used to create miniaturized models of human organs, allowing for the investigation of the compound's effects on specific tissues and organ systems. For instance, a "tumor-on-a-chip" model could be used to evaluate the anti-cancer potential of this compound derivatives in a simulated tumor microenvironment. mdpi.com In addition to in vitro models, the use of whole-organism models, such as zebrafish or mice, will be invaluable for studying the compound's systemic effects, pharmacokinetics, and potential therapeutic efficacy. While studies on related amino nucleoside-platinum(II) complexes have utilized murine L1210 cells, the application of these more advanced models will provide a more comprehensive understanding. nih.gov

Expansion of Chemical Biology Applications and Tool Development

The unique properties of this compound make it an attractive scaffold for the development of novel chemical biology tools. The 3'-amino group provides a convenient handle for the attachment of various reporter molecules, such as fluorophores, biotin, or photo-crosslinkers. These modified versions of this compound can be used as probes to identify and study the cellular targets of this compound and its derivatives. For example, a fluorescently labeled analog could be used to visualize the subcellular localization of the compound, while a photo-crosslinking version could be used to covalently trap and identify its binding partners.

The enhanced reactivity of the 3'-amino group can also be exploited in the development of activity-based probes and for the synthesis of novel bioconjugates. The principles behind using modified nucleosides as biological tools, such as the use of bromodeoxyuridine to study DNA replication and cell proliferation, can be applied to this compound. bohrium.com Furthermore, the ability of 3'-amino-modified ribonucleotides to enhance nonenzymatic template-directed oligomerization opens up possibilities for their use in the study of prebiotic chemistry and the origins of life. chemrxiv.org The development of a diverse toolkit based on the this compound scaffold will undoubtedly accelerate research into its biological functions and pave the way for new therapeutic and diagnostic applications.

Q & A

Q. What are the established synthetic protocols for producing 3'-amino-3'-deoxyuridine, and how do reaction conditions influence yield?

this compound is synthesized via catalytic hydrogenation using 10% Pd/C under H₂ (344.7 kPa) in anhydrous methanol with triethylamine as a base. This method achieves yields of 80–86% after purification via flash chromatography (CH₂Cl₂/MeOH eluent) . Alternative routes involve modifying precursors like 5-iodouridine or using POCl₃/triazole systems to introduce functional groups at the 3' position. Reaction duration, catalyst loading, and solvent purity are critical for minimizing side products .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Key techniques include:

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using CH₂Cl₂/MeOH (5:1) as the mobile phase (Rf = 0.30 for pure product) .
  • High-Performance Liquid Chromatography (HPLC) : Confirm ≥96% purity post-purification .
  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry at the 3' position and verify deamination.
  • Mass Spectrometry (MS) : Validate molecular weight (C₉H₁₂N₆O₄, calculated 292.23 g/mol).

Q. How is the cytotoxicity of this compound assessed in preliminary biological studies?

TK6 cell assays are used to evaluate cytotoxicity. For example, equimolar doses of 3'-amino-3'-deoxythymidine (a structural analog) demonstrated higher cytotoxicity than zidovudine (AZT), suggesting amino group substitution at the 3' position enhances cellular toxicity. Mutagenicity is tested via HPRT (hypoxanthine phosphoribosyltransferase) gene mutation assays .

Advanced Research Questions

Q. How does this compound influence oligonucleotide stability and hybridization efficiency?

Incorporating this compound into oligonucleotides creates phosphoramidate linkages, which increase duplex stability. For example, oligothymidylate decamers with 3'-NHP(O)(O⁻)O-5' linkages form unusually stable complexes with complementary strands due to altered backbone flexibility and hydrogen bonding . Stability is further assessed via thermal denaturation (Tm) experiments and enzymatic degradation resistance assays .

Q. What strategies optimize the enzymatic incorporation of this compound into DNA/RNA analogs?

Solid-phase synthesis using phosphoramidite chemistry is preferred. The 3'-amino group is protected with trifluoroacetyl (TFA) or benzoyl groups during coupling to prevent side reactions. Post-synthesis, deprotection with NH₃/MeOH ensures integrity of the amino functionality. Enzymatic incorporation efficiency is quantified via primer extension assays using modified DNA polymerases .

Q. How do structural modifications at the 3' position affect the compound’s antiviral or anticancer activity?

  • Amino vs. Azido Groups : 3'-amino derivatives exhibit higher cytotoxicity than azido analogs (e.g., 3'-azido-3'-deoxythymidine, AZT) due to enhanced cellular uptake and metabolic activation .
  • Sugar Conformation : C3'-endo puckering in this compound improves binding to viral reverse transcriptases, as shown in molecular docking studies with uridine phosphorylase .
  • Base Modifications : 5-iodo or 6-azauridine substitutions at the nucleobase enhance antitumor activity by disrupting nucleotide metabolism .

Q. What are the challenges in analyzing metabolic pathways involving this compound?

Key challenges include:

  • Metabolite Identification : Use LC-MS/MS to detect phosphorylated metabolites (e.g., this compound-5'-triphosphate) in cellular extracts.
  • Enzymatic Specificity : Test substrate specificity with kinases (e.g., thymidine kinase) and phosphorylases via kinetic assays (Km, Vmax) .
  • In Vivo Stability : Radiolabeled tracers (³H or ¹⁴C) track degradation rates in animal models .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the amino group .
  • Biological Assays : Include positive controls (e.g., AZT) and dose-response curves to validate results .
  • Data Interpretation : Address contradictions (e.g., higher cytotoxicity but lower mutagenicity) by analyzing metabolite incorporation into DNA via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.